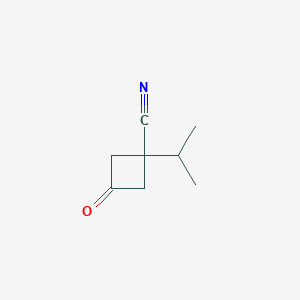
1-Isopropyl-3-oxocyclobutane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-oxo-1-(propan-2-yl)cyclobutane-1-carbonitrile is an organic compound with a unique structure that includes a cyclobutane ring, a nitrile group, and a ketone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-1-(propan-2-yl)cyclobutane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 1,4-diketone, under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 3-oxo-1-(propan-2-yl)cyclobutane-1-carbonitrile may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-oxo-1-(propan-2-yl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
科学研究应用
3-oxo-1-(propan-2-yl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and ketones.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3-oxo-1-(propan-2-yl)cyclobutane-1-carbonitrile exerts its effects involves interactions with various molecular targets. The nitrile group can act as an electrophile, while the ketone group can participate in nucleophilic addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s reactivity and applications.
相似化合物的比较
Similar Compounds
3-oxo-1-(pyridin-2-yl)cyclobutane-1-carbonitrile: Similar structure but with a pyridine ring instead of a propan-2-yl group.
3-oxo-1-(phenyl)cyclobutane-1-carbonitrile: Contains a phenyl group instead of a propan-2-yl group.
Uniqueness
3-oxo-1-(propan-2-yl)cyclobutane-1-carbonitrile is unique due to its specific combination of functional groups and the presence of a cyclobutane ring
属性
分子式 |
C8H11NO |
|---|---|
分子量 |
137.18 g/mol |
IUPAC 名称 |
3-oxo-1-propan-2-ylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C8H11NO/c1-6(2)8(5-9)3-7(10)4-8/h6H,3-4H2,1-2H3 |
InChI 键 |
BWMJQPLZRIWBDL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1(CC(=O)C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


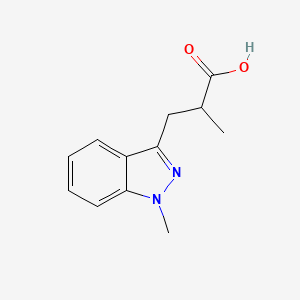
![3-{Bicyclo[2.2.1]heptan-2-yl}propanenitrile](/img/structure/B13533648.png)
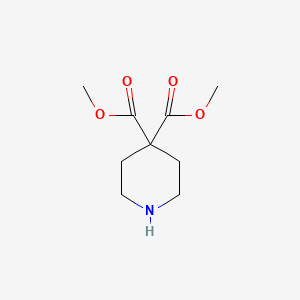
![Dispiro[2.1.5^{5}.3^{3}]tridecan-12-ylmethanamine](/img/structure/B13533675.png)
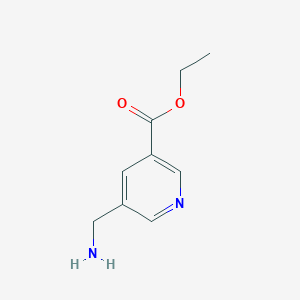


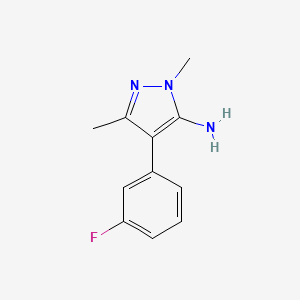
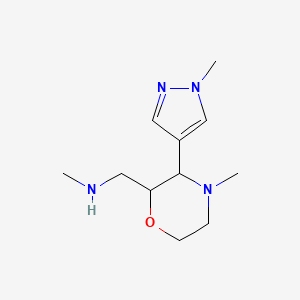
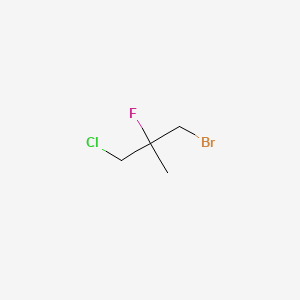
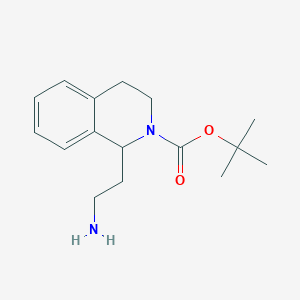
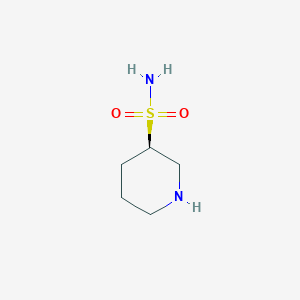
![2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13533716.png)

